5-Hydroxymethylcytidine

Vue d'ensemble

Description

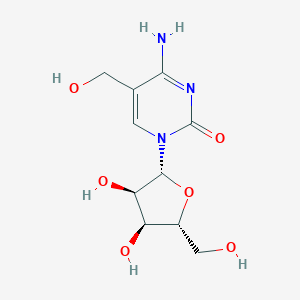

5-Hydroxymethylcytidine is a modified nucleoside derived from cytidine, where a hydroxymethyl group is attached to the fifth carbon of the cytosine ring. This compound is a significant epigenetic marker found in both DNA and RNA, playing a crucial role in gene expression regulation and cellular differentiation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethylcytidine typically involves the selective oxidation of 5-methylcytidine. One common method employs the use of peroxotungstate as an oxidizing agent to convert 5-methylcytidine to this compound . The reaction conditions often include a controlled temperature and pH to ensure the selective oxidation without over-oxidation to other derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar oxidation methods. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxymethylcytidine undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound to 5-formylcytidine and 5-carboxylcytidine.

Reduction: Reduction reactions can revert it back to 5-methylcytidine under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Oxidizing Agents: Peroxotungstate, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reaction Conditions: Controlled temperature, pH, and solvent conditions to ensure selective reactions

Major Products

5-Formylcytidine: Formed through further oxidation.

5-Carboxylcytidine: Another oxidation product.

5-Methylcytidine: Formed through reduction.

Applications De Recherche Scientifique

Role in Cancer Research

5hmC has emerged as a significant biomarker in cancer research due to its association with tumorigenesis and epigenetic regulation. The following points highlight its applications:

- Diagnostic Tool : Aberrant levels of 5hmC are frequently observed in various cancers. Genome-wide profiling of 5hmC can aid in the early detection of tumors and the characterization of cancer subtypes, providing insights into tumor biology and potential therapeutic targets .

- Prognostic Marker : Studies indicate that the levels of 5hmC can correlate with patient prognosis. For instance, decreased levels of 5hmC have been linked to poor outcomes in certain cancers, making it a potential prognostic marker .

- Therapeutic Target : The reversible nature of epigenetic modifications like 5hmC presents opportunities for pharmaceutical interventions. Drugs targeting the enzymes responsible for the conversion between 5mC and 5hmC could be developed as novel cancer therapies .

Case Study: Colorectal Cancer

A study investigating the role of 5hmC in colorectal cancer demonstrated that patients with lower levels of 5hmC had a higher risk of metastasis. The researchers used high-throughput sequencing techniques to profile 5hmC across tumor samples, revealing specific patterns associated with disease progression .

Implications in Developmental Biology

In developmental biology, 5hmC is recognized for its involvement in cellular differentiation and embryogenesis:

- Gene Regulation : 5hmC is involved in regulating gene expression during development. Its presence at gene promoters is associated with active transcription, suggesting a role in maintaining pluripotency and facilitating differentiation .

- Embryonic Development : Research indicates that dynamic changes in 5hmC levels are crucial during embryonic development. For example, fluctuations in 5hmC have been observed during early stages of mouse embryogenesis, influencing cell fate decisions .

Case Study: Stem Cell Differentiation

In a study focusing on induced pluripotent stem cells (iPSCs), researchers found that manipulating levels of 5hmC could enhance differentiation into specific cell types. By increasing 5hmC through targeted enzymatic activity, they achieved higher yields of neurons from iPSCs, demonstrating its potential utility in regenerative medicine .

Methodologies for Detection and Analysis

Accurate detection and quantification of 5hmC are essential for its application in research:

- High-Throughput Sequencing : Techniques such as hydroxymethyl-DNA immunoprecipitation sequencing (hMeDIP-seq) allow for comprehensive mapping of 5hmC across genomes, facilitating large-scale studies on its role in various biological contexts .

- Mass Spectrometry : Advanced methods like liquid chromatography-mass spectrometry (LC-MS) provide precise quantification of 5hmC levels in biological samples, enhancing our understanding of its functional implications .

| Methodology | Description | Applications |

|---|---|---|

| hMeDIP-seq | High-throughput sequencing technique for mapping 5hmC | Cancer diagnostics |

| LC-MS | Quantitative analysis method for measuring 5hmC | Developmental biology studies |

| Chemical Labeling | Techniques for tagging and detecting modifications | Epigenetic profiling |

Challenges and Future Directions

While the applications of 5hmC are promising, several challenges remain:

- Detection Limitations : Current methodologies for detecting and quantifying 5hmC can be technically demanding and may not provide consistent results across different studies .

- Biological Complexity : The functional roles of 5hmC are still not fully understood, necessitating further research to elucidate its mechanisms in various biological processes.

Future research should focus on developing more robust detection methods and exploring the therapeutic potential of targeting 5hmC pathways in diseases beyond cancer.

Mécanisme D'action

5-Hydroxymethylcytidine exerts its effects primarily through its role in the DNA demethylation pathway. It is generated by the oxidation of 5-methylcytidine mediated by ten-eleven translocation (TET) enzymes. This modification can influence gene expression by altering the binding affinity of transcription factors and other DNA-binding proteins . The molecular targets include various proteins involved in chromatin remodeling and gene regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methylcytidine: The precursor to 5-Hydroxymethylcytidine, involved in DNA methylation.

5-Formylcytidine: An oxidation product of this compound.

5-Carboxylcytidine: Another oxidation product in the demethylation pathway.

Uniqueness

This compound is unique due to its role as an intermediate in the active DNA demethylation process. Unlike 5-Methylcytidine, which is associated with gene silencing, this compound is often linked to gene activation and dynamic regulation of gene expression .

Activité Biologique

5-Hydroxymethylcytidine (5hmC) is a modified form of cytidine that has garnered significant attention in the field of epigenetics due to its role in gene regulation, development, and disease. This article explores the biological activity of 5hmC, summarizing key research findings, case studies, and its implications in various biological processes.

Overview of this compound

5hmC is primarily formed through the oxidation of 5-methylcytosine (5mC) by ten-eleven translocation (TET) enzymes. Its presence in DNA is associated with active transcription and gene regulation. Unlike 5mC, which is often linked to gene silencing, 5hmC appears to have a more complex role that can vary depending on its genomic context.

Biological Functions

Gene Regulation:

- Transcriptional Activation: Research indicates that 5hmC is enriched in gene bodies and regions associated with active transcription, suggesting a role in promoting gene expression . It is particularly abundant in areas marked by permissive histone modifications such as H3K27ac and H3K4me1 .

- Regulatory Interactions: 5hmC can influence the binding affinity of methyl-CpG-binding proteins (e.g., MeCP2), which in turn affects chromatin structure and accessibility for transcription factors .

Epigenetic Modifications:

- Dynamic Regulation: The levels of 5hmC are regulated during cellular differentiation and development. For instance, decreasing TET enzyme activity leads to reduced 5hmC levels and increased methylation at promoter regions, which correlates with gene silencing during embryonic stem cell differentiation .

- Cancer Biology: In cancer, the patterns of 5hmC are often disrupted. Studies show that 5hmC levels are significantly lower in various malignancies compared to normal tissues, indicating its potential role as a tumor suppressor . Moreover, specific changes in 5hmC patterns have been linked to tumor differentiation and progression .

Case Studies

- Cancer Biomarkers:

- Neurodegenerative Diseases:

Table of Key Findings

| Biological Activity | Findings |

|---|---|

| Transcription Regulation | Enriched in gene bodies; promotes transcription through chromatin remodeling. |

| Cancer Association | Decreased levels in tumors; potential as a biomarker for cancer detection. |

| Neurodevelopment | Implicated in neuronal differentiation; altered levels linked to neurodegenerative diseases. |

| Dynamic Changes | Levels fluctuate during differentiation; influenced by TET enzyme activity. |

Research Findings

Recent studies have elucidated various mechanisms through which 5hmC exerts its biological effects:

- Transcriptional Activation Mechanisms: The presence of 5hmC can lead to a more open chromatin state, facilitating the binding of transcription factors necessary for gene activation .

- Cancer Progression: The loss of 5hmC has been observed across multiple cancer types, suggesting it may play a role in tumor suppression by maintaining normal gene expression patterns .

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEXJLMYXXIWPI-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347383 | |

| Record name | 5-(Hydroxymethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19235-17-7 | |

| Record name | 5-(Hydroxymethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.